methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is a complex organic compound with a unique structure that includes a trifluoromethoxy group, an imidazo[4,5-c]pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[4,5-c]pyridine ring: This can be achieved through a cyclization reaction involving appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with benzoate ester: The final step involves the coupling of the imidazo[4,5-c]pyridine derivative with methyl 3-aminobenzoate using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study the interactions between proteins and small molecules, providing insights into biological processes.
Mechanism of Action
The mechanism of action of methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, in cancer cells, the compound may inhibit kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethoxy)benzoate: A simpler compound with similar functional groups but lacking the imidazo[4,5-c]pyridine ring.
4-(Trifluoromethyl)benzoic acid: Another related compound with a trifluoromethyl group but different overall structure.
Uniqueness
Methyl 3-[({4-[2-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate is unique due to its complex structure, which combines multiple functional groups and rings, providing it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H19F3N4O4 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
methyl 3-[[4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H19F3N4O4/c1-32-20(30)13-5-4-6-14(11-13)28-21(31)29-10-9-16-18(27-12-26-16)19(29)15-7-2-3-8-17(15)33-22(23,24)25/h2-8,11-12,19H,9-10H2,1H3,(H,26,27)(H,28,31) |
InChI Key |
WKNNVNNYDZHQKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=C4OC(F)(F)F)N=CN3 |
Origin of Product |
United States |
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